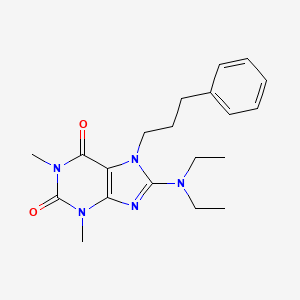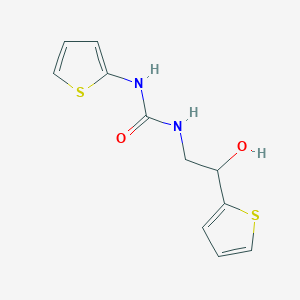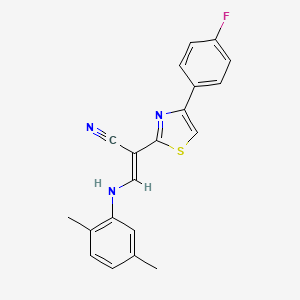![molecular formula C11H8Cl2F3N3O B2895795 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one CAS No. 186042-18-2](/img/structure/B2895795.png)
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazolone ring substituted with dichloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Mécanisme D'action
Target of Action
Similar compounds have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabaa receptors), resulting in uncontrolled hyperactivity of the central nervous system .
Mode of Action
Similar compounds inhibit gaba-gated chloride channels, leading to uncontrolled hyperactivity in the central nervous system .
Biochemical Pathways
It can be inferred that the compound’s action on gaba-gated chloride channels would affect neural signaling pathways, leading to hyperactivity in the central nervous system .
Pharmacokinetics
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
Similar compounds result in uncontrolled hyperactivity in the central nervous system, leading to the death of parasites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compoundIt has a low toxicity to birds and aquatic invertebrates but shows a greater toxicity to fish . The compound has a moderate oral mammalian toxicity, is a neurotoxin, and a recognized irritant .
Analyse Biochimique
Biochemical Properties
The compound 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
The effects of 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one on cellular processes are complex and multifaceted . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is complex and involves interactions with various biomolecules . It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can change over time .
Dosage Effects in Animal Models
The effects of 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can vary with different dosages in animal models . Studies may observe threshold effects, as well as toxic or adverse effects at high doses . Detailed information on dosage effects in animal models is currently lacking .
Metabolic Pathways
It may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with appropriate reagents to form the triazolone ring. One common method includes the use of hydrazine derivatives and ethyl acetoacetate under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as diazotization, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: Shares similar structural features and reactivity.
Fipronil: A well-known insecticide with a similar trifluoromethyl group.
Ethiprole: Another insecticide with structural similarities.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research further highlight its uniqueness .
Propriétés
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F3N3O/c1-5-17-19(10(20)18(5)2)9-7(12)3-6(4-8(9)13)11(14,15)16/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULWLPGJVWCXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895713.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2895714.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)
![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)


![2-[(3-methoxybenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2895724.png)


![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)


![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
